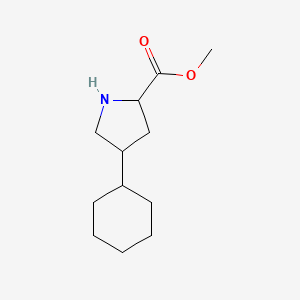

Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Description

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a pyrrolidine-based ester compound characterized by a cyclohexyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.

Properties

IUPAC Name |

methyl 4-cyclohexylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPWUTVKBYXVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291066 | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355004-59-9 | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355004-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclohexylpyrrolidine-2-carboxylate typically involves the reaction of cyclohexylamine with methyl 2-pyrrolidone-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-cyclohexylpyrrolidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-cyclohexylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The structural analogs of methyl 4-cyclohexylpyrrolidine-2-carboxylate differ primarily in substituents at the 4- and 5-positions of the pyrrolidine core:

*Calculated based on analogous structures.

Key Observations :

Physicochemical Properties

- Lipophilicity : The cyclohexyl group increases logP compared to hydroxyl- or chlorophenyl-substituted analogs, favoring lipid membrane interactions .

- Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas bulky groups (cyclohexyl, naphthyl) reduce it .

- Stability : Ester groups (common in all compounds) are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing substituents (e.g., sulfonyl in ) may accelerate degradation.

Biological Activity

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of various microorganisms, suggesting its utility as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. For instance, it has been suggested that similar compounds can inhibit trypanothione reductase (TryR), a target in treating parasitic infections .

- Receptor Modulation : this compound may also interact with receptors involved in neurotransmission and pain modulation, although specific receptor interactions need further elucidation.

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Standard antibiotic (e.g., Penicillin) | 16 µg/mL |

This suggests that while the compound shows promise, it is less potent than established antibiotics.

Research on Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of this compound in vitro:

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 µM) | 45 |

| This compound (50 µM) | 70 |

The data indicate a dose-dependent reduction in inflammatory markers, highlighting the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Similar compounds with variations in their structure have shown different levels of activity:

| Compound Structure | Biological Activity |

|---|---|

| Ethyl 4-cyclohexylpyrrolidine-2-carboxylate | Moderate antimicrobial activity |

| Cyclohexylpyrrolidine | Low anti-inflammatory activity |

| Methyl derivative | Enhanced potency against inflammation |

This comparison underscores the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-cyclohexylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?

The synthesis of pyrrolidine derivatives typically involves cyclization of linear precursors or modification of preformed pyrrolidine rings. For example, cyclohexyl substituents can be introduced via nucleophilic substitution or coupling reactions under acidic/basic conditions. Reaction pH and temperature significantly impact intermediate stability: acidic conditions (e.g., HCl) stabilize protonated amines during cyclization, while basic conditions (e.g., NaOH) may lead to racemization or side reactions . Multi-step protocols involving coupling agents (e.g., DCC) and chiral catalysts are recommended for stereochemical control .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : Assigning stereochemistry via H-H coupling constants and NOE correlations.

- IR : Confirming ester (C=O stretch ~1700–1750 cm) and cyclohexyl (C-H bend ~1450 cm) groups.

- X-ray crystallography : Resolving absolute configuration using programs like SHELXL or Mercury CSD . Discrepancies in C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or crystallographic disorder. Cross-validation with high-resolution mass spectrometry (HRMS) and computational DFT calculations is advised .

Q. How is the compound’s pharmacological potential assessed in preliminary screening?

Initial screens focus on target binding (e.g., enzyme inhibition assays) and cellular permeability. For pyrrolidine derivatives, common protocols include:

- Molecular docking : Using software like AutoDock to predict interactions with proteins (e.g., kinases, GPCRs).

- In vitro ADME : Assessing metabolic stability in liver microsomes and passive diffusion via PAMPA assays.

- Toxicity profiling : Cytotoxicity in HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring affect biological activity and target selectivity?

The (2S,4R) and (2S,4S) configurations in pyrrolidine derivatives exhibit distinct pharmacological profiles. For example, (2S,4S)-isomers show higher affinity for serotonin receptors due to optimal spatial alignment with hydrophobic binding pockets. Conformational analysis via Cremer-Pople puckering coordinates and molecular dynamics simulations can rationalize stereoselectivity. Comparative studies with enantiopure analogs (e.g., via chiral HPLC) are essential .

Q. What computational strategies are used to resolve contradictions between experimental and predicted spectral data?

Discrepancies in NMR or IR data often arise from dynamic effects (e.g., ring puckering, solvent interactions). Solutions include:

- DFT optimization : Geometry refinement using Gaussian or ORCA to match experimental conditions (solvent model: SMD; basis set: B3LYP/6-31G*).

- Chemical shift prediction : Tools like ACD/Labs or DEPT-135 experiments to distinguish overlapping signals .

Q. How can hydrogen-bonding patterns and crystal packing be exploited to design co-crystals with improved solubility?

Graph set analysis of intermolecular interactions (e.g., via Mercury CSD ) identifies motifs for co-crystallization. For this compound, the ester carbonyl and pyrrolidine NH groups are potential hydrogen-bond acceptors/donors. Co-formers like succinic acid or nicotinamide can enhance aqueous solubility by forming stable supramolecular networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.